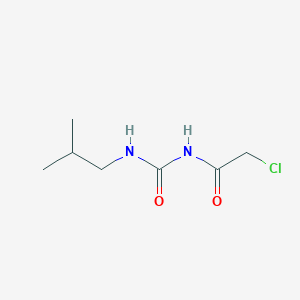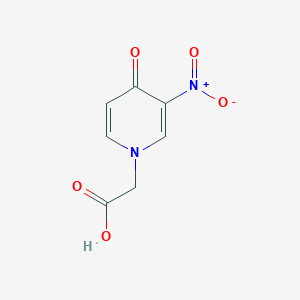
6-amino-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-amino-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione, commonly known as AHPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of AHPD is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. In cancer cells, AHPD has been shown to inhibit dihydrofolate reductase, an enzyme involved in the biosynthesis of folic acid. In herbicidal applications, AHPD has been shown to inhibit the activity of key enzymes involved in the biosynthesis of chlorophyll.
Biochemical and Physiological Effects:
AHPD has been shown to exhibit a range of biochemical and physiological effects, including inhibition of enzyme activity, cell growth, and proliferation. In animal studies, AHPD has been shown to exhibit low toxicity and is generally well-tolerated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AHPD has several advantages for lab experiments, including its well-established synthesis method, low toxicity, and potential applications in various fields. However, its limited solubility in water and other solvents can pose challenges for certain experiments.
Direcciones Futuras
There are several potential future directions for research on AHPD, including the development of novel materials with unique properties, the optimization of its herbicidal properties, and the further investigation of its potential as an antitumor and antimicrobial agent. Additionally, further studies on the mechanism of action and toxicity of AHPD are needed to fully understand its potential applications.
Conclusion:
In conclusion, AHPD is a chemical compound with potential applications in various fields, including medicine, agriculture, and materials science. Its well-established synthesis method and low toxicity make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential applications.
Aplicaciones Científicas De Investigación
AHPD has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, AHPD has been shown to exhibit antitumor and antimicrobial properties. It has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of folic acid, which is essential for the growth and development of cancer cells. In agriculture, AHPD has been shown to have herbicidal properties and can be used as a potential alternative to traditional herbicides. In materials science, AHPD has been studied for its role in the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
6-amino-1-(2-hydroxyethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-4-3-5(11)8-6(12)9(4)1-2-10/h3,10H,1-2,7H2,(H,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHWQAOUPUJKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354556 | |
| Record name | STK257527 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56075-69-5 | |
| Record name | STK257527 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384478.png)

![4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine](/img/structure/B3384489.png)








![Sodium 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-YL)propanoate](/img/structure/B3384563.png)
![2,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B3384565.png)
